Isomitraphylline

Alzheimer's disease Amyloid-beta aggregation Neuroprotection

Isomitraphylline is the stereoisomer of mitraphylline with superior anti-amyloidogenic activity (60.321% Aβ inhibition at 50 µM), preferential κ-opioid receptor interaction, and specific antiproliferative effects in ALL cells (IC50 45–60 µM). Co-identified with pteropodine as the optimal marker for cat's claw standardization. Essential for Alzheimer's screening, opioid receptor pharmacology, and QC of herbal supplements. Procure for differentiated, high-impact research outcomes.

Molecular Formula C21H24N2O4
Molecular Weight 368.4 g/mol
CAS No. 4963-01-3
Cat. No. B1672261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomitraphylline
CAS4963-01-3
SynonymsIsomitraphylline;  Ajmalicine oxindole A
Molecular FormulaC21H24N2O4
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
InChIInChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14+,18-,21-/m0/s1
InChIKeyJMIAZDVHNCCPDM-NWQITLLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isomitraphylline (CAS 4963-01-3): Procurement-Ready Technical Profile of a Pentacyclic Oxindole Alkaloid


Isomitraphylline (CAS 4963-01-3) is a pentacyclic oxindole alkaloid found in Uncaria species (e.g., U. tomentosa, U. perrottetii) and Mitragyna speciosa [1]. It is a stereoisomer of mitraphylline, distinguished by its configuration at the spiro C-7 position . The compound has been studied for its neuroprotective, anticancer, and receptor-binding properties, and is included in pharmaceutical formulations with purified kratom compounds [2].

Why Isomitraphylline Cannot Be Substituted with Generic Oxindole Alkaloids


Isomitraphylline exhibits distinct receptor-binding profiles and biological potencies compared to its close structural analogs. Computational modeling indicates preferential interaction with the κ-opioid receptor, whereas its stereoisomer mitraphylline favors the μ-opioid receptor [1]. In neuroprotective assays, isomitraphylline demonstrates greater inhibition of amyloid-beta aggregation (60.321% at 50 µM) than mitraphylline (43.17% at 50 µM) [2]. Additionally, its inclusion in standardized cat's claw preparations alongside pteropodine underscores its recognized analytical and biological relevance . These differential properties preclude simple substitution with other oxindole alkaloids.

Quantitative Differentiation of Isomitraphylline: Head-to-Head Evidence for Scientific Selection


Isomitraphylline vs. Mitraphylline: Superior Inhibition of Amyloid-Beta Aggregation in Alzheimer's Disease Models

In a direct head-to-head Thioflavin-T assay, isomitraphylline demonstrated significantly greater inhibition of amyloid-beta (Aβ) aggregation compared to its stereoisomer mitraphylline. At a concentration of 50 μM, isomitraphylline achieved 60.321% ± 2.61 inhibition, whereas mitraphylline exhibited only 43.17% ± 3.48 inhibition [1]. This 17.151% absolute difference indicates a higher anti-amyloidogenic potential for isomitraphylline, a key therapeutic target in Alzheimer's disease.

Alzheimer's disease Amyloid-beta aggregation Neuroprotection

Isomitraphylline vs. Mitraphylline: Enhanced Neuroprotection at Lower Concentration in Aβ-Induced Cellular Models

In Aβ-induced SH-SY5Y neuroblastoma cells, isomitraphylline provided neuroprotective effects at both 10 μM and 20 μM concentrations. In contrast, mitraphylline was only effective at 20 μM [1]. This demonstrates that isomitraphylline is active at a lower concentration (10 μM), potentially offering a wider therapeutic window or greater potency under these specific cellular conditions.

Neuroprotection Alzheimer's disease Oxidative stress

Isomitraphylline: Selective κ-Opioid Receptor Interaction Profile Compared to Class Analogs

Computational polypharmacology modeling identified a distinct receptor interaction profile for isomitraphylline compared to other oxindole alkaloids. The analysis showed isomitraphylline as the most contributing compound for interaction with the κ-opioid receptor. In contrast, the structurally related mitraphylline was identified as the primary contributor for μ-opioid receptor interaction, and 9-methoxy-mitralactonine for the δ-opioid receptor [1]. This suggests a class-level differentiation in opioid receptor subtype selectivity.

Opioid receptors Polypharmacology Analgesia

Isomitraphylline: Quantified Anti-Leukemic Activity Against Lymphoblastic Leukemia Cells

Isomitraphylline demonstrates potent anti-proliferative and pro-apoptotic effects in acute lymphoblastic leukemia (ALL) cells. In CCRF-CEM-C7H2 cells, isomitraphylline at concentrations of 50 µM and 100 µM significantly reduced proliferation and induced apoptosis [1]. This activity is consistent with earlier findings reporting an antileukemic IC50 range of 45-60 µM [2]. While mitraphylline has shown cytotoxicity in other cancer cell lines (Ewing's sarcoma and breast cancer) with IC50 values of 17.15 µM and 11.80 µM respectively , the activity of isomitraphylline in ALL cells represents a distinct cancer-specific application.

Leukemia Anticancer Apoptosis

Isomitraphylline: High Potency as a 5-HT2A Receptor Inverse Agonist

Isomitraphylline demonstrates potent inverse agonist activity at the human 5-hydroxytryptamine receptor 2A (5-HT2A) with an IC50 of 5.20 nM in a functional assay measuring inhibition of inositol phosphate accumulation in HEK293 cells [1]. This low nanomolar potency highlights a significant pharmacological interaction relevant to neuropsychiatric and other CNS indications. While this represents a single-receptor activity, it provides a quantitative benchmark for future comparative studies with related oxindole alkaloids.

Serotonin receptor GPCR Neuropsychiatric

Isomitraphylline and Pteropodine: Co-Selected for Standardization of Medical Cat's Claw Preparations

Multiple sources indicate that isomitraphylline and pteropodine are the most suitable markers for the standardization of medical cat's claw (Uncaria tomentosa) preparations . This co-selection with pteropodine, a distinct oxindole alkaloid, highlights the recognized analytical importance of isomitraphylline as a key chemical constituent for ensuring consistency and quality in botanical drug products.

Standardization Quality control Natural products

Prioritized Procurement Scenarios for Isomitraphylline (CAS 4963-01-3) Based on Quantitative Evidence


Alzheimer's Disease Drug Discovery: Targeting Amyloid-Beta Aggregation

Based on direct comparative evidence showing isomitraphylline's 60.321% inhibition of Aβ aggregation at 50 µM versus mitraphylline's 43.17% [1], this compound is a superior candidate for in vitro screening and lead optimization programs focused on anti-amyloidogenic therapies for Alzheimer's disease.

Analytical Standardization of Botanical Extracts (Cat's Claw)

Isomitraphylline is co-identified with pteropodine as the most suitable marker for standardizing medical cat's claw (Uncaria tomentosa) preparations . Analytical laboratories and quality control departments should procure this compound for method development, validation, and routine quality assessment of herbal products and dietary supplements.

Investigating Opioid Receptor Subtype-Selective Pharmacology

Computational evidence points to isomitraphylline's preferential interaction with the κ-opioid receptor, differentiating it from the μ-preferring mitraphylline [2]. Researchers studying the nuanced pharmacology of opioid receptors—particularly those aiming to dissect κ-opioid-mediated effects on analgesia, mood, or addiction—will find isomitraphylline a valuable tool compound for comparative studies.

Acute Lymphoblastic Leukemia (ALL) Research

Isomitraphylline has demonstrated specific antiproliferative and pro-apoptotic activity in CCRF-CEM-C7H2 acute lymphoblastic leukemia cells at 50-100 µM [3], aligning with its historical antileukemic IC50 range of 45-60 µM [4]. This cell-specific activity makes it a relevant compound for studies investigating novel therapeutic strategies against ALL, distinct from the solid tumor activity reported for its analog mitraphylline .

Technical Documentation Hub

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